6-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in scientific research .
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Industrial Applications: Used in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-Bromo-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiqs, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiqs are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c under an inert gas such as nitrogen or argon , which may suggest certain stability and storage requirements for maintaining its bioavailability.
Result of Action
As a derivative of THIQs, it may share some of the biological activities associated with this class of compounds, including potential activity against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be stored under an inert gas at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting mood and cognitive functions . Additionally, this compound can bind to certain receptors, modulating their activity and impacting signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors. This compound can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and mood regulation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism . The compound’s interactions with enzymes like monoamine oxidase and catechol-O-methyltransferase play a crucial role in its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Another synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine substitution.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A positional isomer with the bromine atom at the 7th position.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity and ability to form halogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGCPQHZSDBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579124 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226942-29-6 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?
A1: The research presents a "convenient synthesis" [, ] of this compound. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.
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